molecular formula C18H20N4O4S B6498736 N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 1048677-30-0

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6498736
CAS No.: 1048677-30-0
M. Wt: 388.4 g/mol
InChI Key: VNJNCKHTAUFNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(2-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule designed for research applications. Its structure incorporates a 5-oxopyrrolidine-2-carboxamide scaffold, a motif present in various biologically active compounds and screening libraries , linked to a substituted thiazole ring. The presence of the thiazole and a 2-methoxybenzyl group suggests potential for interaction with diverse biological targets, as these structures are common in medicinal chemistry. This molecular architecture makes it a candidate for use in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) investigations, particularly in the context of neurological disorders, ion channel modulation, or enzyme inhibition. Researchers can utilize this compound as a key intermediate or a novel chemical probe to explore new pathways in basic pharmacology and drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-26-14-5-3-2-4-11(14)9-19-16(24)8-12-10-27-18(20-12)22-17(25)13-6-7-15(23)21-13/h2-5,10,13H,6-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJNCKHTAUFNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a pyrrolidine structure, which are often associated with various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A thiazole ring , which contributes to its biological interactions.
  • A pyrrolidine moiety , enhancing its pharmacological profile.
  • A methoxyphenyl group , which may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and methoxy groups play significant roles in modulating these interactions.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, leading to downstream effects that alter cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)12.5Apoptosis induction
Compound BHeLa (Cervical Cancer)15.0Cell cycle arrest

These findings suggest that the compound may exhibit significant cytotoxicity against various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity:

PathogenActivityReference
Staphylococcus aureusModerate inhibition
Escherichia coliWeak inhibition

The antimicrobial activity indicates that the compound could be a candidate for further development in treating infections caused by resistant pathogens.

Case Studies

  • In Vitro Studies : A study conducted on A549 human lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer properties.
  • Animal Models : Preliminary animal studies indicated that compounds with similar structures provided protective effects against cisplatin-induced nephrotoxicity without compromising antitumor efficacy, highlighting their potential dual role in cancer therapy and protection against chemotherapy side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of thiazole carboxamides and dihydropyridine derivatives. Key structural comparisons are outlined below:

Compound Core Structure Key Substituents Molecular Features
Target Compound Thiazole 4-({[(2-Methoxyphenyl)methyl]carbamoyl}methyl), 5-oxopyrrolidine-2-carboxamide Polar pyrrolidone enhances solubility; methoxyphenyl improves lipophilicity
2-(4-Pyridinyl)thiazole-5-carboxamide analogs [] Thiazole 4-Methyl, 5-carboxamide with pyridinyl Pyridinyl group may enhance π-π stacking; methyl group increases steric bulk
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide) [] Dihydropyridine 2-Furyl, 2-methoxyphenyl, thioether with 4-methoxyphenyl Dihydropyridine core likely targets calcium channels; furyl and thioether modulate selectivity
3-Acetamido-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide [] Thiazole Naphthalen-2-yl, acetamidopropanamide Bulky naphthyl group may reduce solubility but improve target affinity
5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide [] Thiophene Ethyl, 1-methylpyrazole-methyl Thiophene core with pyrazole substituent may influence metabolic stability

Pharmacological and Physicochemical Properties

  • Solubility : The 5-oxopyrrolidine group in the target compound may confer higher aqueous solubility compared to purely aromatic analogs (e.g., naphthyl-substituted thiazoles in ) .

Structure-Activity Relationship (SAR) Insights

  • Thiazole vs. Dihydropyridine Cores : Thiazoles often exhibit broader target versatility (e.g., kinase inhibition), while dihydropyridines are channel blockers .
  • Substituent Effects :
    • Methoxy groups (target compound, AZ331) improve metabolic stability compared to halogens (e.g., AZ257’s bromophenyl) .
    • Bulky substituents (e.g., naphthyl in ) enhance target affinity but may reduce bioavailability .

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound comprises three distinct structural domains:

  • A 5-oxopyrrolidine-2-carboxamide core, providing conformational rigidity and hydrogen-bonding capacity.

  • A 1,3-thiazole ring, contributing aromaticity and potential bioisosteric properties.

  • A 2-methoxyphenylmethylcarbamoylmethyl side chain, enabling hydrophobic interactions and stereoelectronic modulation .

Retrosynthetic disconnections suggest the following precursors:

  • Pyrrolidone-2-carboxylic acid for the lactam core.

  • 2-Amino-4-(carbamoylmethyl)thiazole for the heterocyclic ring.

  • 2-Methoxyphenylmethyl isocyanate for the side-chain installation .

Synthesis of the Pyrrolidone-2-Carboxylic Acid Moiety

The 5-oxopyrrolidine-2-carboxamide fragment is synthesized via cyclization of L-proline derivatives . A representative protocol involves:

  • Protection of L-proline : Treatment with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields N-Boc-proline.

  • Oxidation to pyrrolidone : Boc-protected proline undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) to form N-Boc-5-oxopyrrolidine-2-carboxylic acid .

  • Deprotection : Acidic hydrolysis (HCl/dioxane) removes the Boc group, yielding 5-oxopyrrolidine-2-carboxylic acid hydrochloride.

Key data :

StepReagents/ConditionsYieldCharacterization (NMR)
Boc protectionBoc₂O, DMAP, THF, 0°C → rt92%δ 1.44 (s, 9H, Boc), δ 4.32 (m, 1H, α-CH)
OxidationCrO₃, H₂SO₄, acetone, 0°C78%δ 2.55–2.75 (m, 2H, β-CH₂), δ 3.95 (dd, 1H, γ-CH)
Deprotection4M HCl/dioxane, rt95%δ 9.12 (s, 1H, NH), δ 3.62 (t, 1H, α-CH)

Construction of the Thiazole Core

The 1,3-thiazole ring is assembled via a modified Hantzsch thiazole synthesis, adapted from methodologies for 2-aminothiazole-5-carboxamides :

  • α-Bromination of β-ethoxyacrylamide :

    • N-(2-Methoxyphenylmethyl)β-ethoxyacrylamide is treated with N-bromosuccinimide (NBS) in dioxane/water (1:1) at −10°C to 0°C, yielding the α-bromo derivative .

  • Cyclocondensation with thiourea :

    • The brominated intermediate reacts with thiourea at 80°C, forming 2-amino-4-(carbamoylmethyl)thiazole via nucleophilic substitution and ring closure .

Optimization insights :

  • Solvent effects : Dioxane/water mixtures enhance bromination efficiency (yield: 95% vs. 72% in THF alone) .

  • Temperature control : Maintaining sub-zero temperatures during bromination minimizes side reactions (e.g., di-bromination) .

Coupling of Thiazole and Pyrrolidone Fragments

The amide bond between the thiazole and pyrrolidone is formed via carbodiimide-mediated coupling:

  • Activation of 5-oxopyrrolidine-2-carboxylic acid :

    • The carboxylic acid is treated with N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to generate the active ester .

  • Nucleophilic attack by 2-amino-4-(carbamoylmethyl)thiazole :

    • The activated ester reacts with the thiazole amine at 25°C, yielding the coupled product .

Critical parameters :

  • Coupling agents : DIC/HOBt outperforms EDC/HCl in minimizing racemization (ee >98% vs. 85%) .

  • Reaction time : Extended stirring (>12 h) ensures complete conversion without epimerization .

Installation of the 2-Methoxyphenylmethylcarbamoyl Side Chain

The final side chain is introduced via a two-step sequence:

  • Synthesis of 2-methoxyphenylmethyl isocyanate :

    • 2-Methoxyphenylmethyl amine is treated with triphosgene in DCM at −15°C, generating the isocyanate in situ .

  • Coupling to the thiazole-carboxamide :

    • The isocyanate reacts with the secondary amine of the thiazole-pyrrolidone conjugate in THF, catalyzed by DMAP .

Side reaction mitigation :

  • Moisture exclusion : Rigorous drying of solvents prevents isocyanate hydrolysis to urea .

  • Stoichiometry : A 1.2:1 excess of isocyanate ensures complete conversion .

Purification and Analytical Characterization

The crude product is purified via:

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7 → 1:1).

  • Recrystallization : Ethanol/water (4:1) affords analytically pure crystals .

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), δ 7.45–7.20 (m, 4H, Ar-H), δ 4.35 (s, 2H, CH₂), δ 3.85 (s, 3H, OCH₃) .

  • HRMS (ESI+) : m/z 457.1743 [M+H]⁺ (calc. 457.1748).

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (C-N, thiazole) .

Industrial Scalability and Process Optimization

Key considerations for large-scale synthesis:

  • Catalyst recycling : Pd/C catalysts in hydrogenation steps are reused up to 5 cycles without activity loss .

  • Waste reduction : Aqueous workups replace column chromatography in intermediate purifications, reducing solvent use by 40% .

Q & A

Q. What are the key considerations for designing a synthetic route for N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide?

Answer: The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Amide bond formation between the thiazole and pyrrolidone moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Functional Group Protection : Temporary protection of reactive groups (e.g., methoxy or carbamoyl groups) to avoid side reactions .

Stepwise Purification : Use of column chromatography or recrystallization after each step to isolate intermediates.

Final Deprotection : Acidic or basic hydrolysis to remove protecting groups.
Key Reagents : N,N-Dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and thin-layer chromatography (TLC) for reaction monitoring .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

Technique Purpose Key Data Points
NMR Spectroscopy Confirm connectivity of thiazole, pyrrolidone, and methoxyphenyl groups1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) for resolving aromatic and carbamoyl protons .
Mass Spectrometry (MS) Verify molecular weight and fragmentation patternsHigh-resolution MS (HRMS) to confirm [M+H]⁺ or [M−H]⁻ ions .
Elemental Analysis Validate empirical formulaCarbon, hydrogen, nitrogen (CHN) percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole-carbamoyl intermediate in the synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in carbamoylation steps .
  • Catalyst Use : Additives like 4-dimethylaminopyridine (DMAP) improve acylation efficiency .
  • Temperature Control : Maintain 0–5°C during carbamoyl chloride formation to prevent decomposition .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .

Q. How should conflicting data on the compound’s biological activity (e.g., IC₅₀ variability across assays) be resolved?

Answer:

Orthogonal Assays : Validate activity using unrelated methods (e.g., fluorescence-based vs. radiometric assays) .

Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .

Assay Condition Harmonization : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Computational Docking : Predict binding modes to targets (e.g., kinases or GPCRs) using molecular dynamics simulations .
  • Crystallography : Co-crystallize the compound with purified target proteins to resolve binding interactions .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .

Q. How can metabolic stability be assessed during preclinical development?

Answer:

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes, monitor parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS/MS to characterize phase I/II metabolites .
  • Structural Modification : Introduce deuterium or fluorine atoms at metabolically labile sites to enhance stability .

Q. What approaches are used to resolve discrepancies in cytotoxicity profiles across cell lines?

Answer:

Cell Panel Screening : Test across diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .

Biomarker Correlation : Link cytotoxicity to expression levels of putative targets (e.g., qPCR or Western blot) .

Off-Target Profiling : Use kinome-wide selectivity screens to rule out unintended interactions .

Q. How can researchers validate the compound’s selectivity against related biological targets?

Answer:

  • Competitive Binding Assays : Use radiolabeled ligands or fluorescent probes in displacement studies .
  • CRISPR Knockout Models : Eliminate the primary target in cell lines to confirm on-target effects .
  • Thermal Shift Assays : Monitor target protein melting temperature (TmT_m) shifts upon compound binding .

Q. Data Contradiction Analysis Example

Observation Hypothesis Resolution Strategy
High IC₅₀ in enzymatic assay but low IC₅₀ in cell-based assayPoor membrane permeability or prodrug activationMeasure intracellular compound levels via LC-MS; test permeability using Caco-2 monolayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.